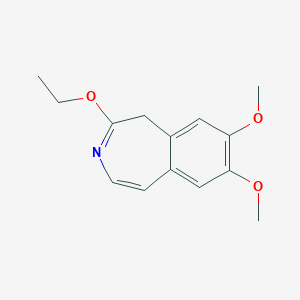
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine is a chemical compound belonging to the benzazepine family Benzazepines are heterocyclic compounds characterized by a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid.
Amide Formation: The acid is transformed into an amide compound through a reaction with an appropriate amine.
Cyclization: The amide undergoes cyclization under acidic conditions to form the benzazepine ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxy and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials and as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine involves its interaction with specific molecular targets. While detailed studies on this compound are limited, benzazepines are known to interact with dopamine receptors, influencing signal transduction pathways and producing various physiological effects .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: This compound shares the benzazepine core structure but lacks the ethoxy group.
Tert-butyl 7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate: Another benzazepine derivative with different substituents.
Uniqueness
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and dimethoxy groups allows for diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
93516-75-7 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-ethoxy-7,8-dimethoxy-1H-3-benzazepine |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14-9-11-8-13(17-3)12(16-2)7-10(11)5-6-15-14/h5-8H,4,9H2,1-3H3 |
InChI Key |
HVCVGRIXRQIEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CC2=CC(=C(C=C2C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




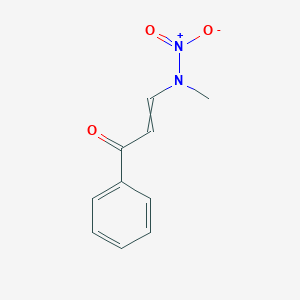
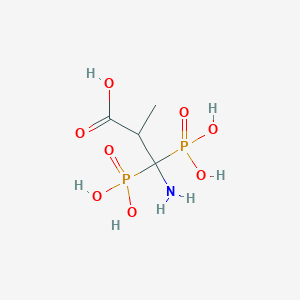
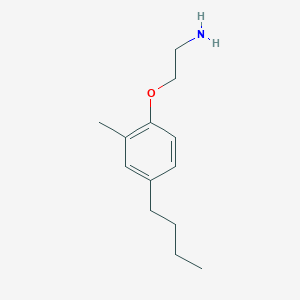
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
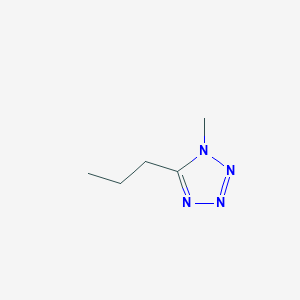
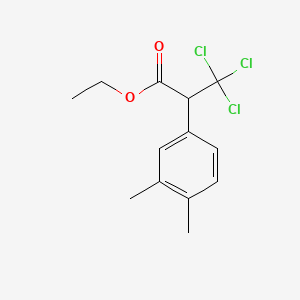
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
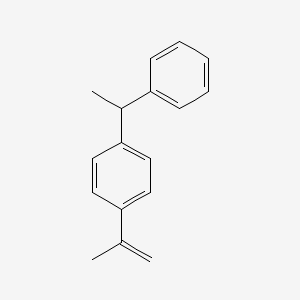

![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)

